2-chloro-2-(4-chlorophenyl)acetylchloride
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Overview
Description
2-chloro-2-(4-chlorophenyl)acetyl chloride is a chemical compound with the molecular formula C8H5Cl3O. It is an acyl chloride derivative, characterized by the presence of a chloro group and a chlorophenyl group attached to the acetyl chloride moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-2-(4-chlorophenyl)acetyl chloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with phosgene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 2-chloro-2-(4-chlorophenyl)acetyl chloride often involves large-scale reactions using automated systems. The process may include steps such as chlorination, purification, and distillation to achieve the final product. Safety measures are crucial due to the reactive nature of the compound and the potential release of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-(4-chlorophenyl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-chloro-2-(4-chlorophenyl)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacting with primary or secondary amines under mild conditions to form amides.
Alcohols: Reacting with alcohols in the presence of a base to form esters.
Water: Hydrolysis in aqueous conditions to form the corresponding acid.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Acids: Formed from hydrolysis reactions.
Scientific Research Applications
2-chloro-2-(4-chlorophenyl)acetyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-2-(4-chlorophenyl)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of amides, esters, and acids. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Chloroacetyl chloride: Similar in structure but lacks the chlorophenyl group.
Benzoyl chloride: Contains a benzoyl group instead of the chlorophenyl group.
Acetyl chloride: Lacks both the chloro and chlorophenyl groups.
Uniqueness
2-chloro-2-(4-chlorophenyl)acetyl chloride is unique due to the presence of both chloro and chlorophenyl groups, which enhance its reactivity and make it suitable for specific synthetic applications that other acyl chlorides may not be able to achieve .
Properties
IUPAC Name |
2-chloro-2-(4-chlorophenyl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPFZQIHJGMFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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